molecular formula C13H20N2O2 B1397285 Ethyl 3-amino-4-(isobutylamino)benzoate CAS No. 1220029-96-8

Ethyl 3-amino-4-(isobutylamino)benzoate

Cat. No.: B1397285
CAS No.: 1220029-96-8
M. Wt: 236.31 g/mol
InChI Key: CFFANIUCOVUQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(isobutylamino)benzoate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzoic acid and features both amino and isobutylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(isobutylamino)benzoate typically involves the reaction of ethyl 3-nitro-4-(isobutylamino)benzoate with reducing agents to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(isobutylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-(isobutylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(isobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and isobutylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler analogs .

Biological Activity

Ethyl 3-amino-4-(isobutylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol

The compound features an ethyl ester group, an amino group at the para position, and an isobutylamino substituent that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of amino groups allows for hydrogen bonding with biomolecules, potentially affecting their structure and function. The ester moiety can undergo hydrolysis to release benzoic acid derivatives, which may engage in cellular signaling pathways.

Potential Targets

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that modulate physiological responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910.5Induction of apoptosis via caspase activation
HepG28.7Inhibition of EGFR signaling
HCT-1169.2Modulation of cell cycle regulators

The compound's mechanism involves the activation of apoptotic pathways, particularly through the caspase cascade, which leads to programmed cell death in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against a range of bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

  • In Vitro Studies on Cancer Cells :
    A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a marked decrease in viability of A549 lung cancer cells. The study utilized flow cytometry to assess apoptosis levels and found significant increases in early apoptotic cells after treatment .
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against various pathogens, including multi-drug resistant strains. Results indicated that it inhibited bacterial growth effectively, providing a basis for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 3-amino-4-(2-methylpropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)10-5-6-12(11(14)7-10)15-8-9(2)3/h5-7,9,15H,4,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFANIUCOVUQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.